2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Scientific Research Applications
Synthesis of Radioligands for Imaging
2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine and its analogs, like 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, have been synthesized for potential use in in vivo imaging of central nicotinic acetylcholine receptors (nAChRs). These compounds show promise as radioligands for positron emission tomography (PET) imaging, aiding in the visualization of neural activity and receptor distribution in the brain (Dollé et al., 1998).
Development of Novel Fluorinated Derivatives
Research into the electrophilic fluorination of dihydropyridines with Selectfluor® has led to the creation of new fluorinated 3,6-dihydropyridines and 2-(fluoromethyl)pyridines. These derivatives have further applications in synthesizing various compounds, showcasing the versatility of this compound in chemical synthesis (Pikun et al., 2020).
Applications in Chemical Synthesis
Modular Synthesis of Polysubstituted Pyridines
The compound is used in one-pot reactions for the modular synthesis of polysubstituted and fused pyridines. This process is crucial for creating a variety of structurally diverse pyridines, which are important in pharmaceuticals and agrochemicals (Song et al., 2016).
Material Science and Nonlinear Optics
Nonlinear Optical Properties
The related compound N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, synthesized from 2-fluoro-5-nitroaniline, has shown promising nonlinear optical properties due to its charge-transfer interaction via highly delocalized π-electron states. This highlights the potential of fluoro-nitro-pyridine derivatives in the field of materials science, particularly in developing new optoelectronic materials (Yanes et al., 1997).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Fluoropyridines have been noted for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Pharmacokinetics
The presence of fluorine in organic molecules can significantly affect pharmaceutical growth .
Result of Action
It is known that fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Action Environment
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the research and development of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine and its derivatives.
properties
IUPAC Name |
2-fluoro-3-nitro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBXIMNAPLIFHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512960 |
Source
|
Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72587-16-7 |
Source
|
Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.